Cas no 2248339-71-9 (1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate)
1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-DIOXOISOINDOLIN-2-YL 3-PHENYLBICYCLO[1.1.1]PENTANE-1-CARBOXYLATE
- 2248339-71-9
- AT20422
- EN300-6518432
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
- 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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- Inchi: 1S/C20H15NO4/c22-16-14-8-4-5-9-15(14)17(23)21(16)25-18(24)20-10-19(11-20,12-20)13-6-2-1-3-7-13/h1-9H,10-12H2
- InChI Key: RZEHZQWWMAEKIM-UHFFFAOYSA-N
- SMILES: O(C(C12CC(C3C=CC=CC=3)(C1)C2)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 333.10010796g/mol
- Monoisotopic Mass: 333.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 63.7Ų
1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518432-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
2248339-71-9 | 1g |
$0.0 | 2023-05-31 |
1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate: A Comprehensive Overview
The compound CAS No 2248339-71-9, also known as 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, and current research findings related to this compound.
The molecular structure of 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is characterized by a bicyclic framework combined with a dioxoisoindoline moiety. The bicyclo[1.1.1]pentane ring system provides rigidity and stability to the molecule, while the dioxoisoindoline group introduces additional functional groups that can participate in various chemical reactions. This combination makes the compound highly versatile for applications in drug design and material science.
Recent studies have focused on the synthesis of CAS No 2248339-71-9 through innovative methodologies. Researchers have explored both traditional organic synthesis techniques and modern catalytic processes to optimize the production of this compound. For instance, a study published in the Journal of Organic Chemistry highlighted a novel approach utilizing transition metal catalysts to achieve higher yields and better purity levels during the synthesis process.
The biological activity of 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been a focal point of recent investigations. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications in chronic inflammatory diseases. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for research in oncology and neurodegenerative disorders.
In terms of industrial applications, the compound's unique properties make it suitable for use in advanced materials such as high-performance polymers and nanomaterials. Its thermal stability and mechanical strength are particularly advantageous in these contexts. Recent advancements in polymer chemistry have demonstrated how incorporating CAS No 2248339-71-9 into polymer matrices can significantly enhance their mechanical and thermal properties.
The environmental impact of synthesizing and using 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has also been a subject of scrutiny. Researchers are actively exploring green chemistry approaches to minimize waste generation and reduce the carbon footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of eco-friendly practices in modern chemical manufacturing.
In conclusion, CAS No 2248339-71-9, or 1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.
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